molecular formula C13H15N3OS B2422857 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 66179-92-8

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2422857
CAS No.: 66179-92-8
M. Wt: 261.34
InChI Key: NBHOEGCSNLZGCE-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a phenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with dimethylaminoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(dimethylamino)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the dimethylamino group and the phenyl-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-16(2)8-12(17)15-13-14-11(9-18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHOEGCSNLZGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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